molecular formula C11H15ClN2O B3009153 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride CAS No. 73536-92-2

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride

Cat. No. B3009153
CAS RN: 73536-92-2
M. Wt: 226.7
InChI Key: BGYSRQLTJLNBKG-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience research. This compound is also known as 5-HT2A agonist, which means that it activates the 5-HT2A receptor in the brain. This receptor is involved in various physiological and behavioral functions, including mood regulation, perception, and cognition.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Substances : This compound is used in the synthesis of heterocyclic substances, which exhibit strong antimicrobial activities against various bacteria and yeast. One example includes the preparation of indolyl-5-amino-2-phenyl-1,2,3-triazoles, which show significant antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

  • Antiviral Properties : Research into derivatives of this compound has revealed significant activity against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, offering potential therapeutic applications (Ivachtchenko et al., 2015).

Chemical Synthesis

  • Preparation of Tagged and Carrier-linked Auxin : Derivatives of this compound are used in the design of novel research tools, such as immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants. These derivatives are useful for biochemical tagging and creating molecular probes (Ilić et al., 2005).

  • Creation of Ester Derivatives : It is involved in the synthesis of alkyl 3-(2-aminoethyl)-1H-indole-2-acetates, which are important intermediates in organic chemistry (Mahboobi & Bernauer, 1988).

Pharmaceutical Research

  • Antitumor Activity : Certain derivatives show promising antitumor properties in vitro and in vivo, suggesting potential applications in cancer treatment (Nguyen et al., 1990).

  • Antimalarial Activity : Compounds derived from this chemical have been studied for their antimalarial properties, indicating potential in treating malaria infections (Werbel et al., 1986).

Other Applications

  • Corrosion Inhibition : Derivatives of this compound have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments, which is crucial in industrial applications (Vikneshvaran & Velmathi, 2017).

  • Pharmacological Studies : It has been used in pharmacological studies, particularly as ligands for serotonin receptors, which are crucial in understanding various neurological disorders (Bernotas et al., 2004).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride were not found, it’s worth noting that tryptamine derivatives have been used in the preparation of potential antitumor agents, inhibitors against hepatitis B virus, and new antimalarial agents . This suggests potential future directions for research and development involving this compound and its derivatives.

Mechanism of Action

Target of Action

The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.

Mode of Action

Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.

Biochemical Pathways

Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .

Pharmacokinetics

It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .

Action Environment

The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, due to its structural similarity to tryptamine , may interact with various enzymes, proteins, and other biomolecules. Tryptamine is known to interact with trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . Therefore, it is plausible that this compound may have similar interactions.

Cellular Effects

Given its structural similarity to dopamine , it may influence cell function by modulating neurotransmitter systems. Dopamine, for instance, plays a crucial role in reward-motivated behavior and motor control .

Molecular Mechanism

Based on its structural similarity to tryptamine , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds like tryptamine have shown that their effects can change over time .

Metabolic Pathways

It is likely to be involved in pathways related to indole derivatives, given its structural similarity to tryptamine .

Transport and Distribution

Based on its structural similarity to tryptamine , it may interact with various transporters and binding proteins.

Subcellular Localization

Related compounds like tryptamine are known to be localized in specific compartments or organelles .

properties

IUPAC Name

3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYSRQLTJLNBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73536-92-2
Record name 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride
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